N1-(3-chlorobenzyl)-N1-ethylethane-1,2-diamine
Description
Properties
IUPAC Name |
N'-[(3-chlorophenyl)methyl]-N'-ethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2/c1-2-14(7-6-13)9-10-4-3-5-11(12)8-10/h3-5,8H,2,6-7,9,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGPYWJJEVYOQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511754 | |
| Record name | N~1~-[(3-Chlorophenyl)methyl]-N~1~-ethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61694-81-3 | |
| Record name | N1-[(3-Chlorophenyl)methyl]-N1-ethyl-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61694-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~1~-[(3-Chlorophenyl)methyl]-N~1~-ethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-aminoethyl)[(3-chlorophenyl)methyl]ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Substitution Using Phosphazenium Catalysts
Reaction Mechanism and Optimization
Phosphazenium compounds, such as tetrakis[tris(dimethylamino)phosphoranylideneamino]phosphonium fluoride, enable nucleophilic substitution under mild conditions. In this method, 3-chlorobenzyl chloride reacts with N-ethylethane-1,2-diamine in the presence of potassium fluoride (KF) and dimethyl sulfoxide (DMSO) at 130°C. The phosphazenium catalyst facilitates fluoride ion transfer, displacing the chlorine atom on the benzyl group (Figure 1).
Key parameters :
- Catalyst loading : 2.5 molar equivalents relative to substrate.
- Solvent : Polar aprotic solvents (e.g., DMSO) enhance reaction rates.
- Yield : 81–95% for analogous fluorobenzene derivatives.
Table 1: Comparative Yields in Phosphazenium-Catalyzed Reactions
| Substrate | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 3-Chlorobenzyl chloride | [(Me₂N)₃P=N]₄P⁺ F⁻ | 130 | 81 |
| 4-Chloronitrobenzene | [(Me₂N)₃P=N]₄P⁺ MeO⁻ | 80 | 95 |
Reductive Amination of 3-Chlorobenzaldehyde
Stepwise Alkylation of Ethylenediamine
Protocol Overview
- Ethylation : Ethylenediamine reacts with ethyl bromide in tetrahydrofuran (THF) at 0°C to form N-ethylethane-1,2-diamine.
- Benzylation : The intermediate is treated with 3-chlorobenzyl chloride and triethylamine (TEA) in dichloromethane (DCM) at reflux.
Critical considerations :
- Stoichiometry : Excess ethyl bromide (1.2 equiv) ensures mono-alkylation.
- Workup : Aqueous extraction removes unreacted starting materials.
Table 2: Stepwise Alkylation Yields
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Ethylation | Ethyl bromide | 0°C, 12 h | 88 |
| Benzylation | 3-Chlorobenzyl Cl | Reflux, 6 h | 76 |
Comparative Analysis of Methods
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
N1-(3-chlorobenzyl)-N1-ethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-chlorobenzyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Amine oxides, N-oxides, or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzyl derivatives with various functional groups.
Scientific Research Applications
N1-(3-chlorobenzyl)-N1-ethylethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(3-chlorobenzyl)-N1-ethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Example Compounds :
Key Differences :
- Electronic Effects : The 3-chloro substituent in the target compound is electron-withdrawing, contrasting with methoxy (electron-donating) or nitro (strongly electron-withdrawing) groups in analogs. This affects electronic density on the aromatic ring and subsequent interactions in catalysis or receptor binding.
- Synthesis Yields : Methoxy-substituted analogs (e.g., 3ab, 3ac) exhibit moderate yields (65–75%), while nitro-substituted derivatives (3ae) achieve higher yields (90%) due to enhanced reactivity of nitro groups in nucleophilic substitution .
Variations in Alkyl/Aryl Groups on the Amine Nitrogen
Example Compounds :
Key Differences :
- Biological Activity: Isoquinoline derivatives (e.g., 3ai) exhibit distinct pharmacological profiles due to aromatic heterocycles, unlike the 3-chlorobenzyl group, which may prioritize interactions with hydrophobic enzyme pockets .
- Complexation Behavior : The benzylpyrrolidinyl group in CAS 1353960-73-2 introduces a rigid bicyclic structure, altering chelation efficiency compared to the flexible ethyl-3-chlorobenzyl group in the target compound .
Example Compounds :
Key Differences :
- Schiff Base Formation : The target compound lacks an imine group, unlike (E)-N1-(1-phenylethylidene)ethane-1,2-diamine, which forms stable Co(III) complexes via N,N-chelating sites .
- Pharmacological Relevance: The 7-chloroquinoline derivative in is optimized for antimalarial activity, whereas the 3-chlorobenzyl group in the target compound may favor CNS-targeting due to enhanced blood-brain barrier permeability.
Corrosion Inhibition Potential
Example Compounds :
- N1-(2-Aminoethyl)ethane-1,2-diamine (DETA)
- N1-(2-(2-Aminoethylamino)ethyl)ethane-1,2-diamine (TETA)
Key Differences :
- NH Group Density : DETA and TETA contain multiple -NH- groups, enhancing their ability to adsorb onto metal surfaces via lone-pair electrons. The target compound’s single primary amine and bulky substituents likely reduce corrosion inhibition efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
